N-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
Description
N-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused with an imidazole ring and substituted with a 3-fluorophenyl group. This structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or anticancer agent, given the pharmacological relevance of oxadiazoles and imidazoles in drug discovery .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-13-6-14(2)8-17(7-13)24-19(28)11-27-10-18(23-12-27)20-25-21(29-26-20)15-4-3-5-16(22)9-15/h3-10,12H,11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMXEEFIUQMFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the imidazole ring: This step often involves the condensation of a 1,2-dicarbonyl compound with an amine.
Coupling of the fluorophenyl group: This can be done using a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Final assembly: The final step involves the coupling of the previously synthesized fragments under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its combination of functional groups may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its 1,2,4-oxadiazole-imidazole hybrid system , distinguishing it from analogs with isolated heterocycles. Key comparisons include:
The 3-fluorophenyl group in the target compound improves electronegativity and metabolic stability compared to the ethoxyphenyl group in indazole derivatives . The 3,5-dimethylphenyl acetamide moiety may enhance lipophilicity and membrane permeability relative to morpholine-containing analogs.
Physicochemical Properties
- Solubility : The oxadiazole core may reduce solubility compared to morpholine-containing indazoles , but the 3-fluorophenyl group balances this via dipole interactions.
- Crystallinity: SHELX-refined structures of related compounds suggest the target molecule may crystallize in monoclinic systems, favoring dense packing.
Biological Activity
N-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20FN5O
- Molecular Weight : 357.40 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and imidazole moieties. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines.
Case Studies
-
In Vitro Studies :
- A study demonstrated that derivatives with oxadiazole groups showed significant inhibition against prostate cancer (PC-3) and colon cancer (HCT116) cell lines with IC50 values ranging from 0.67 to 0.87 µM .
- Another investigation reported that compounds similar to N-(3,5-dimethylphenyl)-2-acetamide exhibited promising activity against breast cancer cell lines (e.g., MDA-MB-435) with growth inhibition percentages reaching up to 39% .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
| Modification | Effect on Activity |
|---|---|
| Substitution on the imidazole | Enhances binding affinity to target enzymes |
| Variation in fluorine position | Alters hydrophobic interactions |
| Changes in acetamide group | Impacts solubility and bioavailability |
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest moderate solubility and favorable metabolic stability. However, further investigations are needed to fully assess potential toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
